An In-depth Technical Guide to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and prospective applications for researchers and professionals in the field.
While a specific CAS number for this compound is not publicly listed in major chemical databases as of early 2026, its synthesis has been described in patent literature, indicating its accessibility and relevance in synthetic campaigns.[3] The presence of three distinct reactive sites—a bromo group at the C4 position, a chloromethyl group at the C3 position, and the pyrazole ring itself—offers a rich platform for molecular elaboration.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source/Method |
| Chemical Name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | IUPAC Nomenclature |
| Molecular Formula | C₅H₆BrClN₂ | Calculated |
| Molecular Weight | 209.47 g/mol | Calculated |
| CAS Number | Not Assigned | Public Database Search |
| Canonical SMILES | CN1N=C(C(=C1)Br)CCl | Predicted |
| Structure | N/A |
Synthesis and Methodology: A Multi-Step Approach
A patented synthetic route provides a clear pathway to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, commencing from the readily available starting material, 1,3-dimethylpyrazole.[3] The overall strategy involves the sequential functionalization of the pyrazole ring and the methyl group at the C3 position.
Caption: Synthetic workflow for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.
Detailed Experimental Protocol (Postulated)
The following protocol is a detailed interpretation based on the synthetic steps outlined in the patent literature.[3] Researchers should perform their own optimization and characterization at each step.
Step 1: Oxidation of 1,3-Dimethylpyrazole
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To a stirred solution of 1,3-dimethylpyrazole in an appropriate solvent (e.g., water or a mixture of t-butanol and water), slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
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Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.
-
Filter the manganese dioxide byproduct and acidify the filtrate to precipitate the 1-methyl-1H-pyrazole-3-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification
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Suspend the 1-methyl-1H-pyrazole-3-carboxylic acid in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and maintain for several hours until ester formation is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 3: Bromination of the Pyrazole Ring
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Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) portion-wise at room temperature. The C4 position of the pyrazole ring is electronically enriched and susceptible to electrophilic substitution.
-
Stir the reaction mixture until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the 4-bromo-pyrazole ester.
Step 4: Reduction of the Ester to an Alcohol
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In an inert atmosphere, dissolve the 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in a dry aprotic solvent (e.g., THF or diethyl ether).
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Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
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Dry the combined organic extracts and concentrate under reduced pressure to obtain (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol.
Step 5: Chlorination of the Alcohol
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Dissolve the (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol in a suitable solvent (e.g., dichloromethane or toluene).
-
Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product into an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole stems from the orthogonal reactivity of its two halogen substituents.
Caption: Key reactivity pathways for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.
The Versatility of the C4-Bromo Group
The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a robust method for forming carbon-carbon bonds. This is particularly useful for synthesizing biaryl structures, which are common motifs in bioactive molecules.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to pyrazoles with acetylenic side chains. These can be further elaborated or may themselves confer biological activity.
-
Stille Coupling: The use of organostannanes as coupling partners offers another avenue for C-C bond formation.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the C4 position.[4]
The Reactivity of the C3-Chloromethyl Group
The chloromethyl group is a classic electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, including:
-
Amines: Reaction with primary or secondary amines yields aminomethyl pyrazole derivatives, which can be crucial for modulating solubility and forming salt bridges with biological targets.
-
Thiols: Thiolates can displace the chloride to form thioethers, a common functional group in various therapeutic agents.
-
Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
The orthogonal nature of these two reactive sites allows for a stepwise and controlled diversification of the pyrazole scaffold, making it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
While a specific safety data sheet (SDS) for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is not available, the safety precautions for structurally related halogenated pyrazoles should be strictly followed.
Table 2: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole represents a highly versatile and synthetically attractive building block for the development of novel chemical entities. Its well-defined, albeit not widely commercialized, synthetic route and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for scaffold decoration and the exploration of chemical space. As the demand for novel therapeutics continues to grow, the strategic application of such multi-functionalized heterocyclic intermediates will undoubtedly play a crucial role in the future of drug discovery.
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